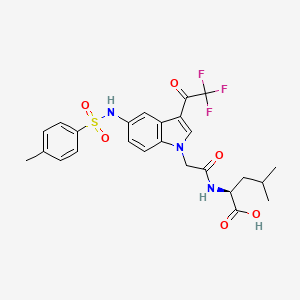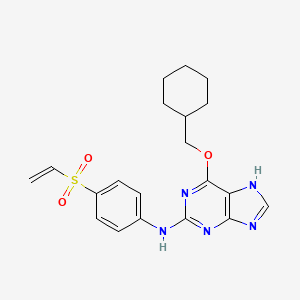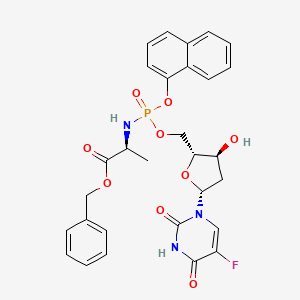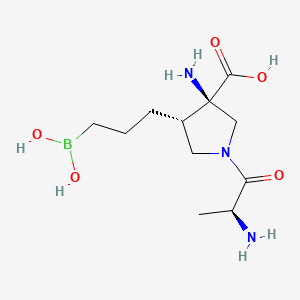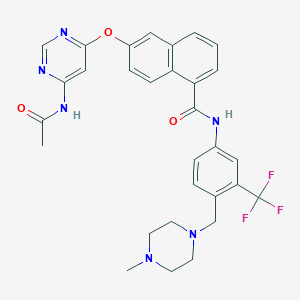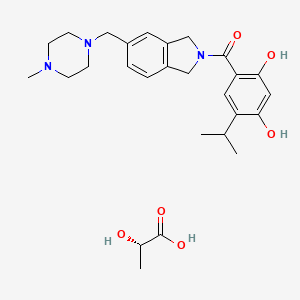
Onalespib lactate
Übersicht
Beschreibung
Onalespib lactate, also known as ATI-13387A, is a second-generation, potent and selective HSP90 Inhibitor. Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer.
Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment and Research Onalespib lactate, a heat shock protein 90 (Hsp90) inhibitor, has shown potential in cancer treatment due to its ability to disrupt the function of Hsp90, a protein crucial for the stability of many oncogenic signaling proteins. This disruption leads to the degradation of these signaling proteins, thereby impeding tumor cell proliferation and survival. It has been explored in various types of cancer, including prostate, lung, and gastrointestinal cancers, demonstrating its wide applicability in oncological research (Clinical Cancer Research, 2019).
2. Neuroendocrine Tumor Treatment In studies involving neuroendocrine tumors, Onalespib has been used in combination with 177Lu-DOTATATE, a treatment targeting somatostatin receptors. This combination has shown an enhanced effect in delaying tumor doubling time and increasing complete remissions. Such findings underscore Onalespib's potential in improving therapeutic outcomes for neuroendocrine tumors (European Journal of Nuclear Medicine and Molecular Imaging, 2020).
3. Radiotherapy Enhancement The role of Onalespib as a radiosensitizer has been explored, with studies demonstrating its efficacy in enhancing the impact of radiotherapy. This synergistic effect is particularly pronounced in certain cancer models, suggesting its potential in improving radiotherapy outcomes and overall survival in cancer patients (Scientific Reports, 2020).
4. Glioma Treatment Onalespib has been examined for its effectiveness against gliomas, both alone and in combination with temozolomide. It effectively crosses the blood-brain barrier and inhibits HSP90 in vivo, leading to a decrease in survival-promoting client proteins and disruption of downstream signaling pathways in glioma cell lines. This property is significant for potential therapeutic applications against brain tumors (Clinical Cancer Research, 2017).
5. Resistance to Tyrosine Kinase Inhibitors in Lung Cancer In the context of non-small-cell lung cancer, Onalespib has shown potential in delaying the emergence of resistance to tyrosine kinase inhibitors. This could be pivotal in enhancing the efficacy of current treatments and addressing the challenge of drug resistance in lung cancer therapy (British Journal of Cancer, 2016).
6. Enhanced Efficacy with Other Cancer Therapies Studies have also explored the combined use of Onalespib with other cancer therapies, such as cisplatin, demonstrating enhanced therapeutic efficacy. This suggests that Onalespib could be used to overcome limitations of other cancer treatments and improve patient outcomes (Frontiers in Oncology, 2020).
Eigenschaften
CAS-Nummer |
1019889-35-0 |
|---|---|
Produktname |
Onalespib lactate |
Molekularformel |
C27H37N3O6 |
Molekulargewicht |
499.608 |
IUPAC-Name |
(2,4-dihydroxy-5-isopropylphenyl)(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone (S)-2-hydroxypropanoate |
InChI |
InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI-Schlüssel |
VYRWEWHOAMGLLW-WNQIDUERSA-N |
SMILES |
C[C@H](O)C(O)=O.O=C(N1CC2=C(C=C(CN3CCN(C)CC3)C=C2)C1)C4=CC(C(C)C)=C(O)C=C4O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


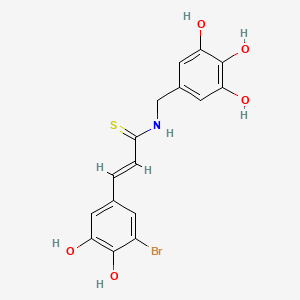
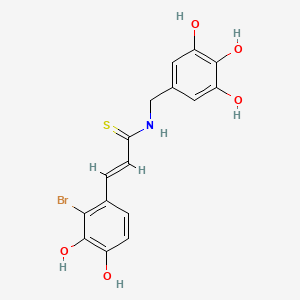
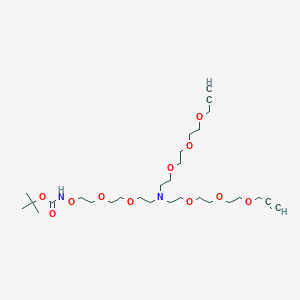
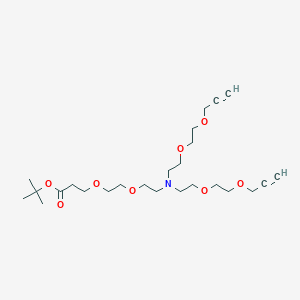
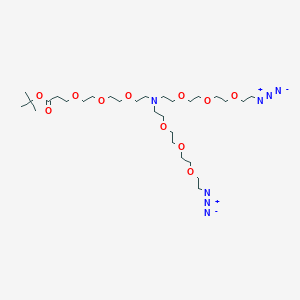
![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
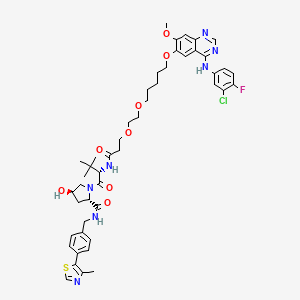
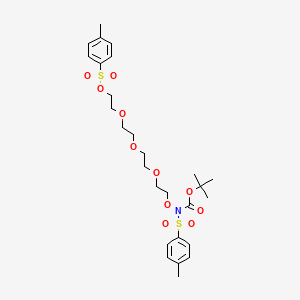
![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)
